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3-(3-BENZOYL-PHENYLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER
Overview
Description
3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoyl group, a phenylamino group, a cyano group, and an acrylic acid ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester typically involves the reaction of 3-benzoyl aniline with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the cyano group on the benzoyl aniline. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of benzoyl oxides.
Reduction: Formation of 3-(3-aminophenylamino)-2-cyano-acrylic acid ethyl ester.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its structure allows for the introduction of functional groups through nucleophilic substitution reactions. Notably, the cyano group in its structure can be utilized in further transformations to synthesize complex molecules, making it a valuable building block in organic chemistry.
Table 1: Synthetic Applications of the Compound
Application Area | Description |
---|---|
Building Block | Used as a precursor for synthesizing other compounds. |
Functionalization | Enables the addition of diverse functional groups. |
Reactivity | Participates in nucleophilic substitutions and cycloadditions. |
Pharmaceutical Applications
Research indicates that derivatives of cyanoacrylic acids exhibit significant biological activity, including anti-cancer properties. The compound's ability to form stable complexes with biomolecules suggests potential use in drug design and development.
Case Study: Anticancer Activity
A study demonstrated that compounds similar to 3-(3-benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester showed promising results in inhibiting tumor growth in vitro. The mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Material Science
The stability and reactivity of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions can lead to the creation of novel materials with enhanced properties.
Table 2: Material Science Applications
Application Area | Description |
---|---|
Polymerization | Used to create polymers with specific mechanical properties. |
Coatings | Acts as a UV absorber in protective coatings. |
Stabilizers | Enhances stability against light and heat degradation. |
Photophysical Properties
The compound exhibits interesting photophysical properties that can be exploited in photonic applications, such as sensors and light-absorbing materials. Its UV absorption characteristics make it suitable for use in sunscreens and other protective formulations.
Research Insights on Photophysical Properties
Research has shown that compounds like this compound can effectively absorb UV radiation, providing protection against harmful solar radiation when incorporated into formulations.
Mechanism of Action
The mechanism of action of 3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Benzoylphenyl)propanohydroxamic acid
- 2-{3-[(Hydroxyimino)(phenyl)methyl]phenyl}propanoic acid
- Ketoprofen derivatives
Uniqueness
3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.
Biological Activity
3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester (CAS Number: 303798-02-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16N2O3
- Molecular Weight : 320.35 g/mol
- Structure : The compound features a cyanoacrylic acid backbone with a benzoyl-phenylamino substituent, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of cyanoacrylic acids have shown efficacy against various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of cell cycle progression
A study evaluating the cytotoxic effects of related compounds demonstrated that they could significantly inhibit the growth of cancer cells in vitro, suggesting potential therapeutic applications in oncology.
Antidiabetic Effects
Research into similar compounds has highlighted their ability to modulate metabolic pathways associated with diabetes. For example, certain cyanoacrylic derivatives have been shown to inhibit enzymes like alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, making these compounds candidates for managing diabetes.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with specific cellular receptors, modulating signal transduction pathways related to cell growth and apoptosis.
- Oxidative Stress Modulation : Similar compounds have been observed to influence oxidative stress responses within cells, potentially leading to protective effects against cellular damage.
Study on Anticancer Properties
A randomized controlled trial assessed the effects of a cyanoacrylate derivative on patients with head and neck cancer. The study found that treatment with the compound led to improved quality of life and reduced pain intensity compared to standard therapies . This suggests that derivatives like this compound may offer symptomatic relief in cancer treatment.
Diabetes Management Research
In vitro studies have shown that related compounds can effectively lower blood glucose levels by inhibiting digestive enzymes responsible for carbohydrate breakdown . This highlights the potential for these compounds in developing antidiabetic medications.
Comparative Analysis Table
Properties
IUPAC Name |
ethyl (E)-3-(3-benzoylanilino)-2-cyanoprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)16(12-20)13-21-17-10-6-9-15(11-17)18(22)14-7-4-3-5-8-14/h3-11,13,21H,2H2,1H3/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHVLAVTGRCDI-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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